molecular formula C15H23NO2S2 B2647452 2-(cyclopentylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide CAS No. 1797553-68-4

2-(cyclopentylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide

Cat. No.: B2647452
CAS No.: 1797553-68-4
M. Wt: 313.47
InChI Key: ZECFBKYOBDGZSH-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide is an organic compound characterized by its unique structure, which includes a cyclopentylthio group, a methoxy-substituted thiophene ring, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the synthesis of an intermediate compound, such as 2-methoxy-2-(5-methylthiophen-2-yl)ethanamine. This can be achieved through the reaction of 5-methylthiophene-2-carbaldehyde with methoxyethylamine under reductive amination conditions.

    Thioether Formation: The intermediate is then reacted with cyclopentylthiol in the presence of a suitable base, such as sodium hydride, to form the thioether linkage.

    Acetamide Formation: Finally, the thioether intermediate is acylated using acetic anhydride or acetyl chloride to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cyclopentylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution at the methoxy group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-(cyclopentylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of significant interest. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Industry

In the industrial sector, this compound could be used in the development of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique structure may impart desirable properties to products, such as enhanced stability or bioactivity.

Mechanism of Action

The mechanism by which 2-(cyclopentylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(cyclopentylthio)-N-(2-methoxyethyl)acetamide: Lacks the thiophene ring, which may result in different biological activities.

    N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide: Lacks the cyclopentylthio group, potentially altering its chemical reactivity and biological properties.

    2-(cyclopentylthio)-N-(2-hydroxy-2-(5-methylthiophen-2-yl)ethyl)acetamide: The hydroxy group can introduce different reactivity and solubility characteristics.

Uniqueness

The presence of both the cyclopentylthio group and the methoxy-substituted thiophene ring in 2-(cyclopentylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide makes it unique. This combination of functional groups can result in distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S2/c1-11-7-8-14(20-11)13(18-2)9-16-15(17)10-19-12-5-3-4-6-12/h7-8,12-13H,3-6,9-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECFBKYOBDGZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)CSC2CCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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